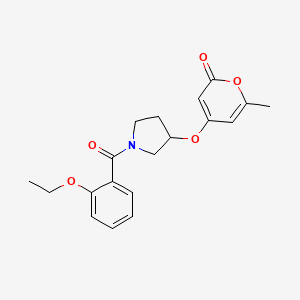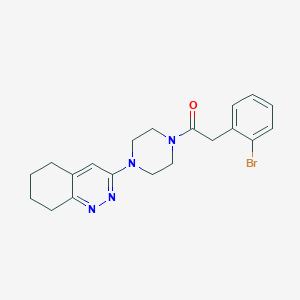
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide is an intriguing compound with distinct structural features. This compound belongs to the class of heterocyclic organic compounds, which often exhibit diverse biological activities. The presence of a furan ring, pyridazine core, and methoxybenzamide moiety suggests that this molecule could have multifaceted applications in various fields such as medicinal chemistry, biological research, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide can be achieved through a multi-step reaction process:
Formation of Furan Derivative: : Starting with a furan derivative, the compound undergoes a series of functional group transformations to introduce the necessary substituents.
Construction of Pyridazine Core: : The intermediate is then subjected to cyclization reactions to form the pyridazine core. This involves condensation reactions with appropriate reagents.
Coupling with Benzamide: : The pyridazine derivative is further reacted with a 3-methoxybenzoyl chloride under amide coupling conditions, typically using a coupling agent like EDCI or HATU in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production would scale up these synthetic routes, optimizing reaction conditions for yield and purity. This might include continuous flow chemistry techniques to enhance the efficiency and safety of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide can undergo various chemical reactions:
Oxidation: : The furan ring and methoxy group may undergo oxidation, forming corresponding oxides or hydroxylated derivatives.
Reduction: : The pyridazinone moiety can be reduced to the corresponding pyridazine under suitable conditions.
Substitution: : Electrophilic or nucleophilic substitution can occur at the furan or benzamide ring.
Common Reagents and Conditions
Oxidation: : Uses oxidizing agents like potassium permanganate or chromium trioxide under acidic or neutral conditions.
Reduction: : Utilizes reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: : Employs halogenating agents for electrophilic substitution or strong nucleophiles like amines and alkoxides for nucleophilic substitution.
Major Products Formed
Oxidation Products: : Hydroxylated and oxo derivatives.
Reduction Products: : Reduced pyridazinone to pyridazine.
Substitution Products: : Various substituted furan and benzamide derivatives.
Scientific Research Applications
Chemistry
The unique structural framework allows for applications in the synthesis of complex organic molecules, serving as a building block in organic synthesis.
Biology
Its structural elements suggest potential biological activities, such as enzyme inhibition or receptor modulation, making it a candidate for drug discovery research.
Medicine
The compound can be explored for its therapeutic potential in treating various diseases, such as cancer, due to its potential interaction with biological targets.
Industry
It could be used as an intermediate in the manufacture of advanced materials or specialty chemicals, particularly in the pharmaceutical industry.
Mechanism of Action
Molecular Targets and Pathways
The exact mechanism of action would depend on the biological target:
Enzyme Inhibition: : The compound may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Receptor Modulation: : It could interact with cell surface receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3-(thiophen-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide: : A sulfur-containing analog with potential for different biological activities.
N-(2-(3-(pyridin-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide: : A nitrogen-containing analog, differing in electronic properties and biological activity.
Uniqueness
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide stands out due to its furan ring, which imparts unique electronic and steric properties, potentially leading to distinctive biological activities and chemical reactivity.
Properties
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-24-14-5-2-4-13(12-14)18(23)19-9-10-21-17(22)8-7-15(20-21)16-6-3-11-25-16/h2-8,11-12H,9-10H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDKSXIDXUQMIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonyl fluoride](/img/structure/B2909040.png)
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B2909042.png)

![N-[1-(4,6-dimethoxypyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2909044.png)




![2-[8-(3,5-Diethylpyrazolyl)-7-(2-ethoxyethyl)-3-methyl-2,6-dioxo-1,3,7-trihydr opurinyl]acetamide](/img/structure/B2909050.png)
![2-[(6S)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptan-6-yl]acetic acid](/img/structure/B2909053.png)
![1-(2-chlorophenyl)-N-[1-(furan-2-yl)ethyl]-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2909055.png)

![1-[(3S)-3-Methylpiperazin-1-yl]prop-2-en-1-one;2,2,2-trifluoroacetic acid](/img/structure/B2909058.png)
![N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2909060.png)
